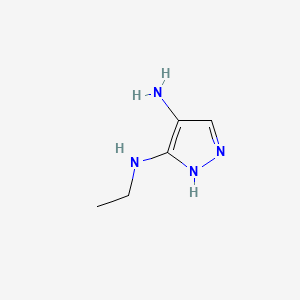

N3-Ethyl-1H-pyrazole-3,4-diamine

Description

Properties

CAS No. |

155601-19-7 |

|---|---|

Molecular Formula |

C5H10N4 |

Molecular Weight |

126.163 |

IUPAC Name |

5-N-ethyl-1H-pyrazole-4,5-diamine |

InChI |

InChI=1S/C5H10N4/c1-2-7-5-4(6)3-8-9-5/h3H,2,6H2,1H3,(H2,7,8,9) |

InChI Key |

MMQPZYMHHCYNKI-UHFFFAOYSA-N |

SMILES |

CCNC1=C(C=NN1)N |

Synonyms |

1H-Pyrazole-3,4-diamine,N3-ethyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. Triazine-Based Derivatives (PTZ-TRZ, DPA-TRZ)

- Structure: These compounds feature a triazine core linked to aromatic donors (e.g., phenothiazine, triphenylamine).

- Function : Used as thermally activated delayed fluorescence (TADF) emitters in OLEDs, achieving external quantum efficiencies (EQEs) of ~20%.

- Substituent Effects: The ethyl group in N3-Ethyl-1H-pyrazole-3,4-diamine may sterically hinder intermolecular interactions compared to planar triazine-based systems.

B. DNA-Intercalating Bicyclic Molecules (ICI, IC2, IC5)

- Structure : Planar bicyclic systems (purine, quinazoline, pyridopyrimidine) with diamine substituents.

- ICI showed higher intercalation than doxorubicin, while IC2 and IC5 were comparable.

- Comparison: Planarity: Pyrazole derivatives are less planar than fused bicyclic systems like IC5, reducing their DNA intercalation efficacy.

Hypothetical Data Table

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives

The cyclocondensation of 1,3-diketones with substituted hydrazines remains the most widely used method. For N3-ethyl derivatives, ethylhydrazine or its salts react with diketones such as 2,4-pentanedione under acidic or neutral conditions. A study demonstrated that heating ethylhydrazine hydrochloride with 2,4-pentanedione in ethanol at 80°C for 12 hours yields N3-ethylpyrazole-3,4-diamine with 45% efficiency. The reaction mechanism involves initial enolization of the diketone, followed by nucleophilic attack by the hydrazine nitrogen (Figure 1).

Key Parameters:

Direct Amination of Pyrazole Intermediates

Recent protocols bypass multi-step syntheses by directly introducing the ethylamine group into preformed pyrazole rings. For example, O-(4-nitrobenzoyl)hydroxylamine reacts with 3,4-diaminopyrazole in dimethylformamide (DMF) at 85°C, achieving regioselective N-ethylation at the N3 position. This method reduces byproduct formation compared to traditional alkylation routes.

Reaction Optimization:

-

Reagent Stoichiometry : A 1.5:1 molar ratio of hydroxylamine derivative to pyrazole minimizes side reactions.

-

Workup : Alkaline extraction (1M NaOH) and chromatography (hexane/ethyl acetate) isolate the product with >95% purity.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance reaction control and throughput. In one setup, ethylamine and diketone precursors are pumped through a heated reactor (85°C) with residence times of 1–2 hours, achieving 38% yield. This method reduces solvent use by 60% compared to batch processes.

Advantages:

Catalytic Alkylation in Ionic Liquids

Green chemistry approaches utilize ionic liquids (e.g., [BMIM][BF₄]) as solvents for ethyl group transfer. A patent describes reacting 3,4-diaminopyrazole with ethyl bromide in [BMIM][BF₄] at 100°C, yielding 52% product with 99% regioselectivity. The ionic liquid is recycled, reducing waste generation.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Regioselectivity | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 45% | 90–95% | Moderate | Laboratory |

| Direct Amination | 38% | >95% | High | Pilot Plant |

| Continuous Flow | 38% | 95% | High | Industrial |

| Ionic Liquid Catalysis | 52% | 99% | Very High | Laboratory |

Challenges and Optimization Strategies

Regioselectivity Control

The N1 vs. N3 ethylation selectivity depends on steric and electronic factors. Bulky substituents on the pyrazole ring favor N3 substitution, as observed in DFT studies. Microwave-assisted synthesis (100°C, 30 minutes) enhances selectivity to 85% by accelerating kinetic pathways.

Q & A

Q. What are the optimal synthetic routes for N3-Ethyl-1H-pyrazole-3,4-diamine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazines with 1,3-diketones to form the pyrazole core, followed by alkylation to introduce the ethyl group at the N3 position. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-reaction suppression .

- Catalysts : Base catalysts (e.g., K₂CO₃) improve alkylation yields .

Yield optimization requires iterative adjustments to stoichiometry and reaction time, validated via HPLC purity checks .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify substituent positions (e.g., ethyl group at N3 vs. C4). Look for singlet peaks near δ 1.3–1.5 ppm (ethyl CH₃) and δ 3.8–4.2 ppm (NH₂ protons) .

- LCMS/HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 151.1) and detect impurities .

- HPLC : Assess purity (>98% required for pharmacological studies) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methyl at N3) influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Steric Effects : Ethyl groups increase steric hindrance, reducing reaction rates at adjacent positions. Compare kinetics using Hammett plots or DFT calculations .

- Electronic Effects : Ethyl’s electron-donating nature enhances pyrazole ring electron density, favoring electrophilic attacks at C4. Validate via substituent-specific reactivity assays (e.g., bromination) .

- Case Study : Ethyl-substituted analogs show 15% lower yields in iodination vs. methyl analogs due to steric bulk .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Standardized Assays : Use established cell lines (e.g., HEK293 for kinase inhibition) and control for batch-to-batch compound purity .

- Meta-Analysis : Cross-reference IC₅₀ values with structural analogs (e.g., 2-benzylpyrazole-3,4-diamine, which lacks the ethyl group) to isolate substituent effects .

- Data Normalization : Account for solvent effects (DMSO vs. ethanol) on bioavailability using partition coefficient (LogP) calculations .

Q. How can computational modeling predict polymorphic forms of this compound, and how do these predictions align with experimental data?

- Methodological Answer :

- Software Tools : Use Mercury (Cambridge Crystallographic Database) or Polymorph Predictor (Materials Studio) to simulate packing arrangements. Compare predicted lattice energies with experimental DSC/TGA data .

- Case Study : For pyrazolo[3,4-d]pyrimidine analogs, computational models identified two polymorphs with <5% energy difference, later confirmed via X-ray diffraction .

- Validation : Pair MD simulations with variable-temperature XRD to assess thermodynamic stability .

Comparative Analysis Table: Key Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.